5-Amino-2-{[(pyrimidin-5-yl)methyl]amino}pyrimidin-4(3H)-one
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Overview
Description
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one is a heterocyclic compound that features two pyrimidine rings connected by a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one typically involves the following steps:
Formation of the pyrimidine ring: This can be achieved through the condensation of appropriate aldehydes and amidines under acidic or basic conditions.
Methylene bridge formation: The methylene bridge can be introduced by reacting the pyrimidine derivative with formaldehyde or other methylene donors in the presence of a catalyst.
Amino group introduction: The amino group can be introduced through nucleophilic substitution reactions using amines.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to ensure consistent reaction conditions and high yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro derivatives back to amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4(1H)-pyrimidinone: A simpler pyrimidine derivative with similar structural features.
5-Methyl-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one: A methylated analogue with potentially different reactivity and biological activity.
Uniqueness
5-Amino-2-((pyrimidin-5-ylmethyl)amino)pyrimidin-4(1H)-one is unique due to the presence of two amino groups and the methylene bridge connecting the pyrimidine rings. This structure provides distinct chemical reactivity and potential for diverse biological interactions compared to its simpler analogues.
Properties
CAS No. |
90061-02-2 |
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Molecular Formula |
C9H10N6O |
Molecular Weight |
218.22 g/mol |
IUPAC Name |
5-amino-2-(pyrimidin-5-ylmethylamino)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H10N6O/c10-7-4-14-9(15-8(7)16)13-3-6-1-11-5-12-2-6/h1-2,4-5H,3,10H2,(H2,13,14,15,16) |
InChI Key |
ICMHTHMWVGXWLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=N1)CNC2=NC=C(C(=O)N2)N |
Origin of Product |
United States |
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